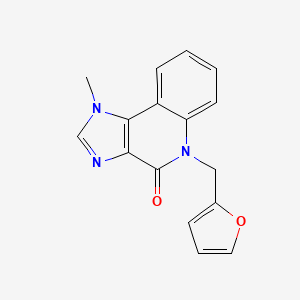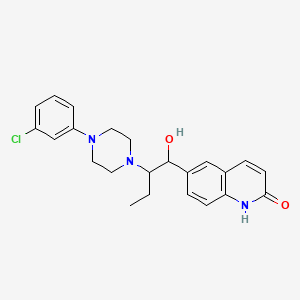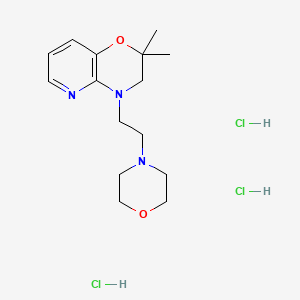
6,11-Dihydro-2-chloro-6-ethyl-7-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,11-Dihydro-2-chloro-6-ethyl-7-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran. This compound is notable for its unique structure, which combines elements of both benzodiazepines and benzopyrans, potentially offering a range of pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydro-2-chloro-6-ethyl-7-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzopyran Ring: This step involves the cyclization of a suitable precursor to form the benzopyran ring.
Introduction of the Benzodiazepine Moiety: The benzodiazepine ring is introduced through a series of condensation reactions.
Functional Group Modifications: Chlorination, nitration, and ethylation are carried out to introduce the specific functional groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,11-Dihydro-2-chloro-6-ethyl-7-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Halogenation or alkylation can occur at specific positions on the benzodiazepine or benzopyran rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Aminated Derivatives: Reduction of the nitro group yields amine derivatives.
Halogenated Compounds: Substitution reactions introduce halogens at specific positions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anxiolytic or anticonvulsant properties.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of 6,11-Dihydro-2-chloro-6-ethyl-7-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one involves its interaction with specific molecular targets, such as:
GABA Receptors: Modulation of gamma-aminobutyric acid (GABA) receptors, leading to anxiolytic effects.
Ion Channels: Interaction with ion channels, affecting neuronal excitability.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Nitrazepam: Another benzodiazepine with hypnotic effects.
Coumarin: A benzopyran derivative with anticoagulant properties.
Uniqueness
6,11-Dihydro-2-chloro-6-ethyl-7-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(5ah)-one is unique due to its fused benzodiazepine and benzopyran structure, which may confer distinct pharmacological properties compared to other benzodiazepines or benzopyrans alone.
Propiedades
Número CAS |
119707-42-5 |
|---|---|
Fórmula molecular |
C18H14ClN3O4 |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
2-chloro-6-ethyl-7-nitro-5a,11-dihydrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C18H14ClN3O4/c1-2-21-16-13(4-3-5-14(16)22(24)25)20-9-12-17(23)11-8-10(19)6-7-15(11)26-18(12)21/h3-9,18,20H,2H2,1H3 |
Clave InChI |
JEPSUXNLEHIZCC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2C(=CNC3=C1C(=CC=C3)[N+](=O)[O-])C(=O)C4=C(O2)C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


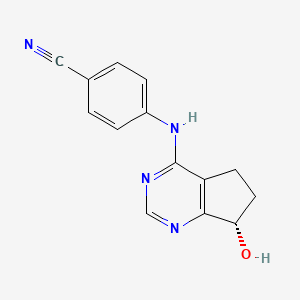
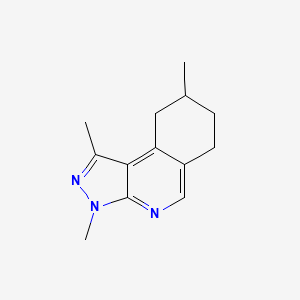
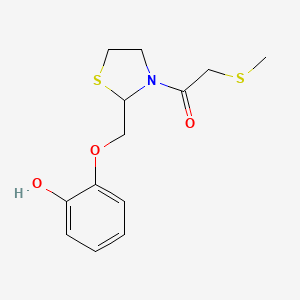
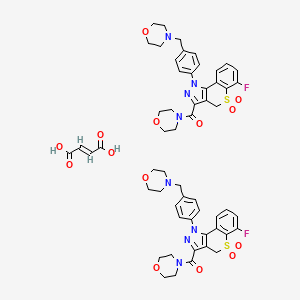
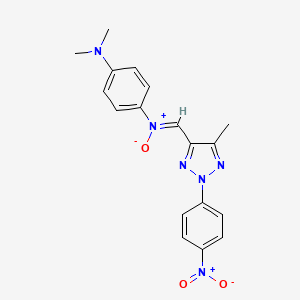
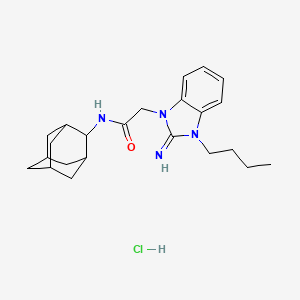
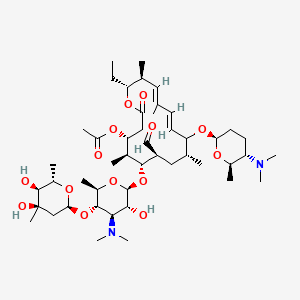
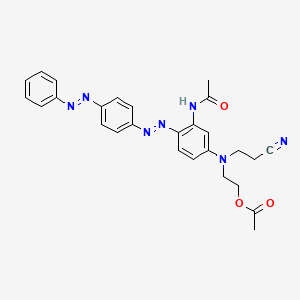
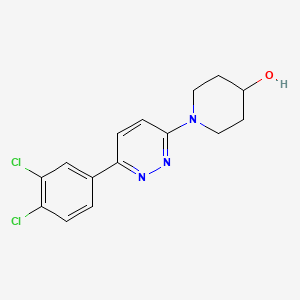

![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
